1-[2-(1-Benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine;dihydrochloride
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Overview
Description
The compound “1-[2-(1-Benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine;dihydrochloride” is a chemical with the CAS Number: 2126178-14-9 . It has a molecular weight of 423.43 . It is a powder at room temperature . This compound is an impurity of Brexpiprazole(B677385), which is a drug candidate useful in treatment and prevention of mental disorders including CNS disorders .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI Code for this compound is 1S/C20H18N2S2.2ClH/c1-3-14 (15-7-12-23-18 (15)5-1)20-13-16-17 (4-2-6-19 (16)24-20)22-10-8-21-9-11-22;;/h1-7,12-13,21H,8-11H2;2*1H . The molecular structure can be further analyzed using this information.Scientific Research Applications
Neurotransmitter Research
This compound could be used in research related to neurotransmitters, specifically serotonin . The compound’s structure suggests it may have an affinity for 5-HT1A serotonin receptors . This could make it useful in studying the role of these receptors in various physiological functions and psychiatric disorders .
Medicinal Chemistry
The compound could be used in medicinal chemistry as a potential therapeutic agent . Its affinity for 5-HT1A receptors suggests it could be explored for the treatment of conditions such as depression and anxiety .
Synthetic Intermediates
This compound could be used as a synthetic intermediate in the production of other chemical compounds . Its unique structure could provide specific reactivity or functionality in a synthetic pathway .
Docking Studies
The compound could be used in docking studies to understand its interaction with biological targets . This could provide insights into its mechanism of action and potential therapeutic applications .
Development of New Drugs
The compound could be used in the development of new drugs . Its structure and properties could be modified to improve its efficacy, selectivity, or pharmacokinetic properties .
Biological Evaluation
The compound could be used in biological evaluations to assess its effects on various biological systems . This could include studies on its toxicity, metabolism, or bioavailability .
Safety and Hazards
Mechanism of Action
Target of Action
It is identified as an impurity of brexpiprazole , which is a drug candidate useful in the treatment and prevention of mental disorders including CNS disorders . Brexpiprazole primarily targets serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2) in the brain .
Mode of Action
Brexpiprazole acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors .
Biochemical Pathways
Based on its association with brexpiprazole, it may influence the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions .
Pharmacokinetics
The compound’s molecular weight is 3505 g/mol , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Considering its association with brexpiprazole, it might have potential effects on mental disorders including cns disorders .
properties
IUPAC Name |
1-[2-(1-benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S2.2ClH/c1-3-14(15-7-12-23-18(15)5-1)20-13-16-17(4-2-6-19(16)24-20)22-10-8-21-9-11-22;;/h1-7,12-13,21H,8-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMDVZJGHNLITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C4=C5C=CSC5=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine |
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